molecular formula C12H10F4N2O B5760699 2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol

2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol

Cat. No. B5760699
M. Wt: 274.21 g/mol
InChI Key: RGMWBWUILUOXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol, also known as MTFPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical properties, which make it an ideal candidate for various research applications.

Mechanism of Action

2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol is believed to act as an inhibitor of protein-protein interactions, specifically those involving the SH2 domain of the protein tyrosine phosphatase SHP-2. This inhibition can lead to a decrease in the activity of signaling pathways that are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular signaling pathways. These effects have been observed in various cell types, including cancer cells and immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol in lab experiments is its high specificity for the SH2 domain of SHP-2, which allows for the selective inhibition of this protein-protein interaction. However, one limitation of using 2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol is its relatively low potency compared to other inhibitors of protein-protein interactions.

Future Directions

There are several potential future directions for research involving 2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol. One direction is the development of more potent inhibitors of protein-protein interactions, which could lead to the development of new drugs for the treatment of various diseases. Another direction is the study of the effects of 2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol on other signaling pathways and cellular processes, which could provide new insights into the mechanisms underlying cell growth and differentiation. Additionally, the use of 2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol in combination with other drugs could lead to the development of more effective treatments for various diseases.

Synthesis Methods

2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with 3-(1,1,2,2-tetrafluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, followed by reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 2-hydroxybenzaldehyde with 3-(1,1,2,2-tetrafluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide, followed by reduction with sodium borohydride.

Scientific Research Applications

2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol has been used in various scientific research applications, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have potential applications in the study of protein-protein interactions, as well as in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-[2-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O/c1-18-8(7-4-2-3-5-9(7)19)6-10(17-18)12(15,16)11(13)14/h2-6,11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMWBWUILUOXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(C(F)F)(F)F)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-3-yl]phenol

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